3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester

Description

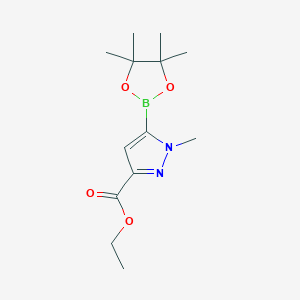

3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester (CAS: Not explicitly listed; referred to as FF-6298 in ) is a pyrazole-based boronic ester derivative. Its structure features:

- A 1-methylpyrazole core, providing a five-membered aromatic ring with two adjacent nitrogen atoms.

- An ethoxycarbonyl (-COOEt) group at position 3, contributing electron-withdrawing effects and influencing reactivity.

- A boronic acid pinacol ester at position 5, enabling participation in Suzuki-Miyaura cross-coupling reactions .

This compound is critical in medicinal and materials chemistry for constructing complex molecules via palladium-catalyzed couplings. Its stability, solubility, and reactivity are modulated by the substituents and heterocyclic core .

Properties

IUPAC Name |

ethyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O4/c1-7-18-11(17)9-8-10(16(6)15-9)14-19-12(2,3)13(4,5)20-14/h8H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWIGDVBKPYTID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Pyrazoles

One common approach is the palladium-catalyzed borylation of halogenated pyrazole derivatives using pinacol diboron reagents. For example, 1-Boc-4-bromopyrazole can be reacted with pinacol diboron in the presence of a palladium catalyst and potassium acetate under inert atmosphere and reflux conditions to afford the corresponding pyrazole-4-boronic acid pinacol ester. The reaction proceeds typically at 25–110 °C for 16 hours, followed by purification steps involving filtration, solvent evaporation, and recrystallization with petroleum ether to yield a pure product with yields around 82%.

Table 1: Typical Conditions for Palladium-Catalyzed Borylation

| Reactants | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Boc-4-bromopyrazole + B2Pin2 | Pd(dppf)Cl2 (0.01 eq) | Potassium acetate | Ethanol/solvent | 25–110 | 16 | 82.3 |

Synthesis via Diazonium Salt Intermediate and Lithiation

An alternative method involves the synthesis of 3-iodo-1-methylpyrazole via diazotization of N-methyl-3-aminopyrazole, followed by lithiation and borylation. The 3-iodo-1-methylpyrazole intermediate is treated with n-butyllithium (n-BuLi) at low temperatures (-65 to -50 °C) to generate the corresponding organolithium species, which is then reacted with isopropoxyboronic acid pinacol ester to afford the boronic acid pinacol ester product.

This method offers advantages in terms of high purity and yield, avoiding isomer formation during methylation and simplifying purification.

Table 2: Conditions for Diazotization and Lithiation-Borylation

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Diazotization | N-methyl-3-aminopyrazole + NaNO2 + HI | 0 to 5 | 1–2 | Formation of 3-iodo-1-methylpyrazole |

| Lithiation-Borylation | 3-iodo-1-methylpyrazole + n-BuLi + isopropoxyboronic acid pinacol ester | -65 to -50 | 2–4 | High purity, high yield |

Suzuki Coupling Using Boronic Acid Pinacol Ester

The prepared 1-methylpyrazole-4-boronic acid pinacol ester can be further utilized in Suzuki cross-coupling reactions with various aryl halides under palladium catalysis to form more complex molecules. Typical catalysts include bis(triphenylphosphine)palladium(II) chloride or tetrakis(triphenylphosphine)palladium(0), with bases such as sodium carbonate or potassium phosphate in solvents like 1,4-dioxane or 1,2-dimethoxyethane at 80–100 °C for 1–3 hours.

Representative Experimental Procedure

A representative preparation of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester involves:

- Dissolving 1-methylpyrazole-4-boronic acid pinacol ester and potassium phosphate tribasic trihydrate in 1,2-dimethoxyethane.

- Adding bis(triphenylphosphine)palladium(II) chloride under nitrogen atmosphere.

- Heating the mixture at 80 °C for 3 hours.

- Cooling, adding water to precipitate the product, filtering, washing, and drying under vacuum to obtain the boronic acid pinacol ester as a solid.

Yield and Purity Considerations

The yields reported for these methods typically range between 75% and 85%, with high purity confirmed by NMR and mass spectrometry. Purification is commonly achieved by flash chromatography or recrystallization. The use of inert atmosphere and degassing steps is critical to prevent oxidation and degradation of sensitive intermediates.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd-catalyzed borylation | 1-Boc-4-bromopyrazole | Pd(dppf)Cl2, potassium acetate, B2Pin2 | Reflux, N2, 16 h | ~82 | Requires inert atmosphere |

| Diazotization + Lithiation-Borylation | N-methyl-3-aminopyrazole | NaNO2, HI (diazotization); n-BuLi, isopropoxyboronic acid pinacol ester | 0–5 °C (diazotization), -65 to -50 °C (lithiation) | High | High purity, avoids isomers |

| Suzuki coupling with aryl halides | 1-methylpyrazole-4-boronic acid pinacol ester | Pd(PPh3)4 or Pd(dppf)Cl2, Na2CO3 or K3PO4 | 80–100 °C, 1–3 h | 75–85 | Used for further functionalization |

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester moiety can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve mild temperatures and neutral to slightly acidic or basic pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester can yield boronic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyrazole derivatives .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester serves as a versatile intermediate in organic synthesis. It is commonly used in:

- Suzuki Coupling Reactions : This compound can participate in cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and materials science. The presence of the boronic acid moiety allows for the formation of carbon-carbon bonds under mild conditions, making it an attractive choice for synthetic chemists.

2. Medicinal Chemistry

The compound has been explored for its potential therapeutic applications:

- Anticancer Agents : Research indicates that pyrazole derivatives exhibit anticancer properties. The incorporation of the boronic acid functionality may enhance the biological activity of these compounds by facilitating interactions with biological targets, such as enzymes involved in cancer progression.

- Antimicrobial Activity : Some studies have reported that pyrazole derivatives possess antimicrobial properties, indicating potential applications in developing new antibiotics or antifungal agents.

3. Agrochemical Development

In agrochemistry, boronic acids are known to play a role in the development of herbicides and pesticides. The unique structure of this compound may offer:

- Selective Herbicides : The compound could be modified to create selective herbicides targeting specific weed species while minimizing damage to crops.

Case Study 1: Synthesis and Application in Anticancer Research

A study investigated the synthesis of various pyrazole derivatives, including this compound. The synthesized compounds were evaluated for their cytotoxicity against different cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative effects, suggesting that modifications to the pyrazole core could lead to novel anticancer agents.

Case Study 2: Development of Boron-containing Agrochemicals

Researchers explored the use of boronic acids, including this compound, as precursors for developing new herbicides. The study focused on optimizing the synthesis process and evaluating the herbicidal activity against common agricultural weeds. Preliminary results showed promising selectivity and efficacy, paving the way for further development in agrochemical formulations.

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Suzuki Coupling Reactions | Essential for forming biaryl compounds |

| Medicinal Chemistry | Anticancer Agents, Antimicrobial Activity | Potential therapeutic candidates |

| Agrochemical Development | Selective Herbicides | Targeting specific weeds with minimal crop damage |

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester involves its interaction with molecular targets through the boronic ester moiety. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to act as an inhibitor or modulator of biological processes. The pyrazole ring can also participate in various interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Boronic Esters

1-Ethylpyrazole-5-boronic Acid Pinacol Ester (CAS: 1007110-53-3)

- Core Structure : Pyrazole with an ethyl group at position 1.

- Key Differences : Lacks the ethoxycarbonyl group at position 3.

- Implications: Reduced electron-withdrawing effects may lower reactivity in cross-couplings compared to the target compound.

1-BOC-3-(Methoxycarbonyl)-1H-pyrazole-5-boronic Acid Pinacol Ester (CAS: 2377608-52-9)

- Core Structure : Pyrazole with a BOC-protected N1 and methoxycarbonyl (-COOMe) at position 3.

- Key Differences :

- BOC group introduces steric protection and alters solubility.

- Methoxycarbonyl vs. ethoxycarbonyl: Shorter alkyl chain reduces lipophilicity.

- Implications : BOC protection enhances stability during synthesis but requires deprotection steps for further functionalization. The methoxycarbonyl group may slightly enhance reactivity due to lower steric hindrance compared to ethoxycarbonyl .

Benzene-Based Boronic Esters

Ethyl 3-Methyl-5-(pinacol boronate)benzoate (CAS: 1150271-63-8)

- Core Structure : Benzene ring with ethoxycarbonyl at position 3 and methyl at position 4.

- Key Differences : Aromatic benzene core instead of pyrazole.

- Implications :

4-Carbomethoxyphenylboronic Acid Pinacol Ester

- Core Structure : Benzene with methoxycarbonyl at position 4.

- Key Differences : Methoxycarbonyl vs. ethoxycarbonyl and positional isomerism.

Heterocyclic Variants

3-(Ethoxycarbonyl)pyridine-5-boronic Acid Pinacol Ester (CAS: 916326-10-8)

- Core Structure : Pyridine ring with ethoxycarbonyl at position 3 and boronic ester at position 5.

- Key Differences : Pyridine (six-membered, one nitrogen) vs. pyrazole (five-membered, two nitrogens).

Comparative Data Table

Key Findings and Implications

- Reactivity in Cross-Couplings : Pyrazole-based boronic esters (e.g., target compound) often exhibit superior reactivity in Suzuki reactions compared to benzene analogs due to the electron-deficient heterocyclic core .

- Substituent Effects : Ethoxycarbonyl groups enhance electron-withdrawing effects, activating the boronic ester for coupling, while methyl/ethyl groups introduce steric effects that may modulate reaction rates .

Biological Activity

3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester (CAS No. 1616930-46-1) is an organic compound belonging to the class of boronic acid derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its chemical properties, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C13H21BN2O4, with a molecular weight of 280.13 g/mol. The compound features a pyrazole ring structure with an ethoxycarbonyl group at the 3-position and a boronic acid moiety at the 5-position. This unique configuration enhances its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H21BN2O4 |

| Molecular Weight | 280.13 g/mol |

| CAS Number | 1616930-46-1 |

| Boiling Point | ~402.4 °C |

| Density | 1.13 g/cm³ |

The biological activity of boronic acids, including this compound, primarily arises from their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to interact with various biological targets such as enzymes and receptors, making them suitable candidates for drug development, particularly in cancer therapy and metabolic modulation .

Study on Boronic Acid Derivatives

Research indicates that boronic acid derivatives exhibit significant biological activities due to their interactions with biomolecules. A study highlighted the chemoselective oxidation of aryl organoboron systems, showcasing how modifications to boron-containing compounds can enhance their reactivity and selectivity in biological contexts . Although this study did not focus exclusively on this compound, it underscores the importance of structural modifications in determining biological activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | C12H16BN2O4 | Lacks ethoxycarbonyl group; lower molecular weight |

| Ethyl nicotinate-5-pinacolboronate | C12H14BNO4 | Contains a pyridine ring; used in different pathways |

| 1-Methyl-5-borono-1H-pyrazole | C10H12BN2O2 | Simpler structure; primarily for basic research |

This table illustrates how the unique combination of functional groups in this compound may enhance its reactivity compared to other similar compounds.

Q & A

What are the key synthetic strategies for preparing 3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester?

Level: Basic

Answer:

The synthesis typically involves:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters. Ethoxycarbonyl groups are introduced early to stabilize intermediates.

- Step 2: Boronation at the 5-position using Miyaura borylation. A common protocol involves reacting the halogenated pyrazole precursor (e.g., 5-bromo derivative) with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in THF at 60–80°C for 12–24 hours .

- Step 3: Purification via flash chromatography (hexane:EtOAc gradient) or recrystallization.

Key Considerations:

- Protect the ethoxycarbonyl group during boronation to avoid ester hydrolysis.

- Monitor reaction progress via TLC or LC-MS for intermediate stability.

How is the structural integrity of this compound validated after synthesis?

Level: Basic

Answer:

Multi-technique characterization is critical:

- NMR Spectroscopy:

- ¹H NMR: Peaks for pinacol methyl groups (δ ~1.2–1.3 ppm), ethoxycarbonyl (δ ~1.4 ppm for CH₃, δ ~4.3 ppm for OCH₂), and pyrazole protons (δ ~6.5–7.5 ppm).

- ¹³C NMR: Confirmation of boronate (δ ~80–85 ppm) and carbonyl (δ ~165–170 ppm).

- HRMS: Accurate mass determination to confirm molecular formula (e.g., C₁₃H₂₁BN₂O₄).

- IR Spectroscopy: B-O stretching (~1350 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

Validation Challenges:

- Overlapping peaks in NMR may require 2D experiments (e.g., HSQC) for unambiguous assignment.

What are the primary applications of this compound in Suzuki-Miyaura cross-coupling reactions?

Level: Basic

Answer:

The compound serves as a versatile boronic ester in coupling reactions to form C–C bonds. Example applications:

- Heterocycle Functionalization: Coupling with aryl/heteroaryl halides to introduce pyrazole motifs into pharmaceuticals or materials.

- Reaction Conditions:

- Yield Optimization: Pre-dry solvents to minimize hydrolysis; use excess boronic ester (1.2–1.5 equiv) for electron-deficient partners.

Case Study: Coupling with 2-bromopyridine achieved 78% yield under Pd(OAc)₂/XPhos catalysis .

How can competing side reactions (e.g., protodeboronation) be mitigated during cross-coupling?

Level: Advanced

Answer:

Protodeboronation is a major challenge due to the electron-withdrawing ethoxycarbonyl group. Mitigation strategies include:

- Additive Screening: Use silver salts (Ag₂O, 1 equiv) to stabilize the boronate intermediate .

- Solvent Optimization: Replace protic solvents (e.g., H₂O) with anhydrous THF or toluene.

- Temperature Control: Lower reaction temperatures (e.g., 60°C) reduce decomposition.

- Substrate Design: Introduce steric hindrance near the boronate to slow undesired pathways.

Data Contradiction: Some studies report improved stability with bulky ligands (e.g., SPhos), while others favor ligand-free systems .

What is the impact of solvent polarity on the compound’s stability and reactivity?

Level: Advanced

Answer:

- Stability:

- Aprotic solvents (e.g., DCM, THF): Stable for >1 week at –20°C.

- Protic solvents (e.g., MeOH): Rapid hydrolysis of the boronate ester (<24 hours).

- Reactivity:

Experimental Insight: In DMF, coupling yields dropped by 15% due to partial ester hydrolysis, confirmed via LC-MS .

How does steric and electronic tuning of the pyrazole ring influence cross-coupling efficiency?

Level: Advanced

Answer:

- Steric Effects:

- The 1-methyl group reduces steric hindrance at the 5-position, improving accessibility for Pd catalysts.

- Bulky substituents at the 3-position (e.g., aryl groups) slow transmetallation.

- Electronic Effects:

Design Strategy: Introduce electron-donating groups (e.g., –OMe) on the pyrazole to balance reactivity and stability.

What analytical methods are used to resolve contradictions in reaction outcomes (e.g., low yields)?

Level: Advanced

Answer:

- Mechanistic Probes:

- Kinetic Studies: Monitor reaction progress via in situ NMR or IR to identify rate-limiting steps.

- Isolation of Intermediates: Trap Pd-boryl complexes for X-ray crystallography.

- Competition Experiments: Compare reactivity with structurally similar boronates to isolate steric/electronic factors.

- Computational Modeling: DFT studies to predict transition-state energies and guide catalyst selection .

Example: A 20% yield discrepancy between two Pd catalysts was attributed to differing oxidative addition efficiencies, validated via Hammett plots .

What are the challenges in using this compound for synthesizing macrocyclic or polycyclic systems?

Level: Advanced

Answer:

- Steric Congestion: The ethoxycarbonyl group limits access to coupling sites in constrained geometries.

- Thermal Sensitivity: Prolonged heating (>12 hours) at high temperatures degrades the boronate.

- Solution Strategies:

- Use microwave-assisted synthesis to reduce reaction time.

- Employ "pre-coupled" fragments to minimize steric clashes (e.g., modular assembly of macrocycles).

Case Study: A failed macrocyclization attempt (0% yield) was resolved by switching to a Ru catalyst system, achieving 42% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.